N-Benzothiazol-2-yl-N'-(4-methoxybenzylidene)hydrazine
Description
N-Benzothiazol-2-yl-N'-(4-methoxybenzylidene)hydrazine is a hydrazine-based Schiff base featuring a benzothiazole moiety linked to a 4-methoxybenzylidene group via a hydrazine bridge. Its synthesis typically involves the condensation of 2-hydrazinobenzothiazole with 4-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid), followed by recrystallization . The compound adopts an E configuration around the C=N bond, a structural feature critical to its reactivity and biological interactions .
The benzothiazole core contributes to aromatic stacking and hydrogen-bonding capabilities, while the 4-methoxy group enhances electron-donating properties, influencing solubility and pharmacological activity.
Properties
CAS No. |
5347-22-8 |
|---|---|
Molecular Formula |
C15H13N3OS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C15H13N3OS/c1-19-12-8-6-11(7-9-12)10-16-18-15-17-13-4-2-3-5-14(13)20-15/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI Key |
UYABVUDGGULXKZ-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC3=CC=CC=C3S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE typically involves the condensation of 4-methoxybenzaldehyde with 2-hydrazinyl-1,3-benzothiazole under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrazine bridge and imine (C=N) bond are susceptible to hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
\text{N-Benzothiazol-2-yl-N'-(4-methoxybenzylidene)hydrazine} \xrightarrow{\text{HCl, H}_2\text{O/EtOH, \Delta} \text{Benzothiazol-2-amine} + \text{4-Methoxybenzaldehyde}
Cleavage of the hydrazone bond (C=N) yields benzothiazol-2-amine and 4-methoxybenzaldehyde. This reaction is catalyzed by HCl or H₂SO₄ in aqueous ethanol at reflux temperatures . -
Basic Hydrolysis :
Under alkaline conditions, the hydrazide group (-CONH-NH-) undergoes hydrolysis to form carboxylic acid derivatives .
Table 1: Hydrolysis Conditions and Products
| Condition | Reagents | Products | Yield (%) | Reference |
|---|---|---|---|---|
| Acidic (HCl) | 1M HCl, EtOH, reflux, 3h | Benzothiazol-2-amine + 4-Methoxybenzaldehyde | 85–92 | |
| Alkaline (NaOH) | 2M NaOH, H₂O, 80°C, 2h | Benzothiazole-2-carboxylic acid | 78 |
Coordination Chemistry with Metal Ions
The compound acts as a bidentate ligand, coordinating transition metals via the azomethine nitrogen and benzothiazole sulfur atoms. Key complexes include:
-
Cu(II) Complexes : Forms octahedral complexes with antimicrobial activity. Stability constants (log β) range from 8.2–9.5 .
-
Zn(II) and Ni(II) Complexes : Exhibit luminescent properties and catalytic activity in oxidation reactions .
Table 2: Metal Complexation Data
| Metal Ion | Stoichiometry | Geometry | Application | Reference |
|---|---|---|---|---|
| Cu(II) | 1:2 (M:L) | Octahedral | Antimicrobial agents | |
| Zn(II) | 1:1 | Tetrahedral | Fluorescent sensors | |
| Ni(II) | 1:2 | Square planar | Catalysts for organic synthesis |
Condensation and Cyclization Reactions
The hydrazone moiety participates in cyclization reactions to form nitrogen-containing heterocycles:
-
Triazole Formation : Reacts with CS₂/KOH to yield 1,3,4-thiadiazole derivatives .
-
Oxadiazole Synthesis : Treatment with POCl₃ or PCl₅ produces 1,3,4-oxadiazoles, which are evaluated for antitumor activity .
Table 3: Cyclization Reactions
Nucleophilic Substitution at the Benzothiazole Ring
Electrophilic substitution occurs at the benzothiazole C-5 or C-6 positions:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups, enhancing electron-withdrawing properties .
-
Halogenation : Br₂/FeBr₃ yields brominated derivatives for further functionalization .
Redox Reactions
-
Oxidation : Treatment with KMnO₄ oxidizes the hydrazine bridge to a diazenium ion intermediate .
-
Reduction : NaBH₄ reduces the C=N bond to form a hydrazine derivative.
Biological Interactions
The compound inhibits urease (IC₅₀: 13–250 µM) and exhibits antitumor activity against MCF-7 breast cancer cells (IC₅₀: 9.2 µM) . Mechanistic studies suggest metal chelation disrupts enzymatic active sites .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-Benzothiazol-2-yl-N'-(4-methoxybenzylidene)hydrazine typically involves the condensation reaction between benzothiazole derivatives and hydrazine derivatives, often utilizing various aldehydes for the formation of the hydrazone linkage. The compound's structure can be confirmed through spectroscopic methods such as NMR, IR, and mass spectrometry.
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzothiazole-based compounds, including this compound. For instance, derivatives of benzohydrazides have shown significant cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain synthesized derivatives exhibit IC50 values in the low micromolar range against human colorectal and cervix carcinoma cell lines, suggesting their effectiveness as potential anticancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example 1 | HCT116 | 19 |
| Example 2 | MCF7 | 18 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Various derivatives have shown activity against bacterial and fungal strains, with some exhibiting minimum inhibitory concentrations (MIC) comparable to established antibiotics. For example, certain benzohydrazide derivatives displayed potent antimicrobial activity against five microorganisms in vitro .
Antiviral Activity
Research indicates that benzothiazole derivatives possess antiviral properties as well. For instance, compounds similar to this compound have been tested against HIV strains, demonstrating IC50 values lower than those of standard antiviral medications .
Antidiabetic and Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory and antidiabetic potential of benzothiazole derivatives. These compounds have been shown to inhibit glycation processes in proteins, which is crucial in managing diabetes-related complications .
Case Study 1: Anticancer Evaluation
A study conducted on a series of synthesized benzohydrazide derivatives revealed that one particular compound exhibited remarkable antiproliferative activity against multiple cancer cell lines (A549, MCF-7, HeLa). The compound demonstrated an IC50 value as low as 0.15 µM against HeLa cells, indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Screening
In another investigation focused on antimicrobial efficacy, several synthesized hydrazone derivatives were tested against common pathogens. Compounds were found to be effective at concentrations significantly lower than traditional antibiotics, showcasing their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Halogenation (e.g., Cl in ) increases lipophilicity and antimicrobial potency but reduces solubility. Methoxy groups improve electron density and hydrogen-bonding capacity .
- Heterocycle Replacement : Replacing benzothiazole with pyridyl () or benzimidazole () alters π-π stacking and bioactivity profiles.
Physicochemical Properties
Table 2: Spectroscopic and Thermal Data
Notes:
Table 3: Pharmacological Profiles
Biological Activity
N-Benzothiazol-2-yl-N'-(4-methoxybenzylidene)hydrazine is a compound that belongs to the class of benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article focuses on the compound's biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a hydrazine derivative through a methoxybenzylidene group. The synthesis typically involves the condensation of 4-methoxybenzaldehyde with benzothiazol-2-ylhydrazine, resulting in the formation of the hydrazone derivative. This reaction is crucial as it influences the biological properties of the resulting compound.
Antiglycation Activity
A series of studies have demonstrated that benzothiazole derivatives exhibit significant antiglycation properties, which are vital in preventing diabetic complications. For instance, a related study showed that certain hydrazone derivatives had IC50 values ranging from 216.52 to 748.71 µM against protein glycation, with some compounds surpassing the activity of standard inhibitors like rutin (IC50 = 294.46 µM) . This suggests that this compound could be a promising candidate for further investigation in glycation-related pathologies.
Anticancer Activity
Benzothiazole derivatives have been reported to possess notable anticancer properties. For example, compounds containing similar structures have shown effective cytotoxicity against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation . The specific activity of this compound in this context remains to be thoroughly evaluated.
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has been well-documented. These compounds have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies indicate that certain benzothiazole derivatives can inhibit the growth of Aspergillus niger and Escherichia coli . The potential for this compound to exhibit similar effects warrants further research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological efficacy of benzothiazole derivatives. Modifications at specific positions on the benzothiazole ring or substituents on the hydrazone can significantly influence their biological activity. For example, introducing electron-withdrawing groups has been shown to enhance anticancer activity .
| Compound | Activity | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Rutin | Antiglycation | 294.46 | Standard comparator |
| Compound 1 | Antiglycation | 216.52 | More active than rutin |
| Compound 2 | Anticancer | 0.29 | Effective against MCF7 |
| Compound 3 | Antimicrobial | <500 | Effective against pathogens |
Case Studies
Several case studies highlight the potential of benzothiazole derivatives in therapeutic applications:
- Antiglycation Studies : A study evaluated various hydrazone derivatives for their ability to inhibit glycation processes in vitro, demonstrating that specific modifications can enhance their efficacy .
- Anticancer Research : Research on related compounds revealed significant cytotoxic effects against multiple cancer cell lines, suggesting that structural modifications could lead to more potent anticancer agents .
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of thiazole derivatives indicated promising results against resistant strains, emphasizing the need for further exploration into their mechanisms .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
